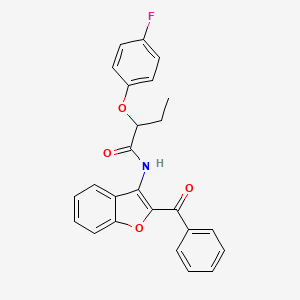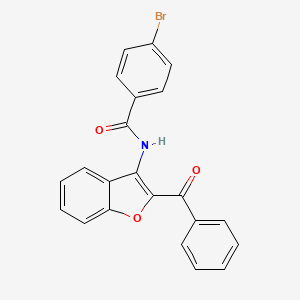![molecular formula C14H11NO5 B15022944 (10Z)-10-(hydroxyimino)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B15022944.png)
(10Z)-10-(hydroxyimino)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(10Z)-10-(HYDROXYIMINO)-8,8-DIMETHYL-2H,8H,9H,10H-PYRANO[2,3-H]CHROMENE-2,9-DIONE is a complex organic compound with a unique structure that combines elements of pyranochromene and oxime functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (10Z)-10-(HYDROXYIMINO)-8,8-DIMETHYL-2H,8H,9H,10H-PYRANO[2,3-H]CHROMENE-2,9-DIONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the laboratory-scale synthesis to larger scales. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(10Z)-10-(HYDROXYIMINO)-8,8-DIMETHYL-2H,8H,9H,10H-PYRANO[2,3-H]CHROMENE-2,9-DIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (10Z)-10-(HYDROXYIMINO)-8,8-DIMETHYL-2H,8H,9H,10H-PYRANO[2,3-H]CHROMENE-2,9-DIONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In medicine, (10Z)-10-(HYDROXYIMINO)-8,8-DIMETHYL-2H,8H,9H,10H-PYRANO[2,3-H]CHROMENE-2,9-DIONE is explored for its therapeutic potential. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity. It is also used in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (10Z)-10-(HYDROXYIMINO)-8,8-DIMETHYL-2H,8H,9H,10H-PYRANO[2,3-H]CHROMENE-2,9-DIONE involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds with active sites, while the pyranochromene structure provides a rigid framework that enhances binding affinity. This compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(10Z)-10-(HYDROXYIMINO)-8,8-DIMETHYL-2H,8H,9H,10H-PYRANO[2,3-H]CHROMENE-2,9-DIONE: shares similarities with other pyranochromene derivatives and oxime-containing compounds.
2-Thiophenemethylamine: Another compound with a similar functional group but different core structure.
Uniqueness
What sets (10Z)-10-(HYDROXYIMINO)-8,8-DIMETHYL-2H,8H,9H,10H-PYRANO[2,3-H]CHROMENE-2,9-DIONE apart is its unique combination of pyranochromene and oxime functionalities
Propiedades
Fórmula molecular |
C14H11NO5 |
|---|---|
Peso molecular |
273.24 g/mol |
Nombre IUPAC |
(10Z)-10-hydroxyimino-8,8-dimethylpyrano[2,3-f]chromene-2,9-dione |
InChI |
InChI=1S/C14H11NO5/c1-14(2)13(17)11(15-18)10-8(20-14)5-3-7-4-6-9(16)19-12(7)10/h3-6,18H,1-2H3/b15-11- |
Clave InChI |
DSUNMPUXAFGTNW-PTNGSMBKSA-N |
SMILES isomérico |
CC1(C(=O)/C(=N\O)/C2=C(O1)C=CC3=C2OC(=O)C=C3)C |
SMILES canónico |
CC1(C(=O)C(=NO)C2=C(O1)C=CC3=C2OC(=O)C=C3)C |
Solubilidad |
>41 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-chlorophenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15022861.png)
![2-Benzyl-7-fluoro-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15022873.png)
![7-(4-hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B15022875.png)
![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B15022882.png)
![N-(3-chloro-4-fluorophenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15022895.png)
![(2E)-3-(4-chloro-3-nitrophenyl)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide](/img/structure/B15022899.png)
![N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide](/img/structure/B15022900.png)
![7-Chloro-2-(2-chlorobenzyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15022921.png)

![N-{4-methoxy-3-[(naphthalen-1-ylcarbonyl)amino]phenyl}furan-2-carboxamide](/img/structure/B15022933.png)
![ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B15022934.png)
![2-(4-bromophenoxy)-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B15022940.png)
![Methyl 7-[4-(diethylamino)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B15022952.png)

